Sodium erucate
Overview
Description
Sodium erucate, also known as sodium 13-docosenoate, is the sodium salt of erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid with a 22-carbon chain and a single cis double bond at the 13th carbon. This compound is an anionic surfactant commonly used in various industrial and scientific applications due to its unique properties, including its ability to form wormlike micelles and its biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium erucate can be synthesized by neutralizing erucic acid with sodium hydroxide. The reaction typically involves dissolving erucic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is often produced from erucic acid derived from high-erucic acid rapeseed oil. The oil undergoes saponification with sodium hydroxide, followed by purification processes to isolate the this compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium erucate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucic acid derivatives, such as epoxides and hydroxylated products.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reactions with other metal salts can lead to the formation of different metal erucates.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Various metal erucates.
Scientific Research Applications
Sodium erucate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium erucate primarily involves its surfactant properties. As an anionic surfactant, this compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making this compound effective in solubilizing and delivering hydrophobic drugs. The formation of wormlike micelles also imparts unique rheological properties, such as viscoelasticity, which are useful in various industrial applications .
Comparison with Similar Compounds
Sodium Oleate: Another anionic surfactant with an 18-carbon chain and a single cis double bond. It is commonly used in soap making and as an emulsifier.
Sodium Stearate: A saturated fatty acid salt with an 18-carbon chain, widely used in the production of soaps and cosmetics.
Sodium Laurate: A saturated fatty acid salt with a 12-carbon chain, used in detergents and personal care products.
Comparison:
Chain Length and Unsaturation: Sodium erucate has a longer carbon chain (22 carbons) and a single cis double bond, which imparts different physical and chemical properties compared to sodium oleate and sodium stearate.
Micelle Formation: this compound forms wormlike micelles, which have unique viscoelastic properties not typically observed with sodium oleate or sodium stearate.
Biodegradability: this compound is more biodegradable and less toxic compared to some other surfactants, making it more environmentally friendly
Properties
IUPAC Name |
sodium;(Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZWVHISDXHZLV-KVVVOXFISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015336 | |
Record name | Sodium erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14488-85-8 | |
Record name | Sodium erucate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014488858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Docosenoic acid, sodium salt (1:1), (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (Z)-docos-13-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ERUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KII43BRHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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